2-(4-fluorobenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorobenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridazinone core, a fluorobenzyl group, and a 2-methylindoline-1-carbonyl moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorobenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of the core pyridazinone structure. This can be achieved through the cyclization of hydrazine derivatives with β-keto esters or β-diketones under acidic conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorobenzyl group can be oxidized to form fluorobenzaldehyde or fluorobenzoic acid.
Reduction: : The pyridazinone core can be reduced to form pyridazine derivatives.
Substitution: : The indoline-1-carbonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: : Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed
Oxidation: : Fluorobenzaldehyde, fluorobenzoic acid.
Reduction: : Pyridazine derivatives.
Substitution: : Amides, esters, and other substituted indolines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-(4-Fluorobenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one can be employed as a probe to study biological systems. Its fluorine atom can be useful in fluorescence-based assays, and its indoline moiety can interact with various biological targets.
Medicine
In the medical field, this compound has potential as a lead compound for drug development. Its structural features may contribute to biological activity, making it a candidate for further pharmacological studies and therapeutic applications.
Industry
In industry, this compound can be used in the manufacture of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism by which 2-(4-Fluorobenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorobenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one: : The compound .
This compound derivatives: : Variants with different substituents on the pyridazinone core or the indoline moiety.
2-(4-Fluorobenzyl)-6-(indoline-1-carbonyl)pyridazin-3(2H)-one: : Similar structure but without the methyl group on the indoline.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its derivatives and similar compounds.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-(2-methyl-2,3-dihydroindole-1-carbonyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c1-14-12-16-4-2-3-5-19(16)25(14)21(27)18-10-11-20(26)24(23-18)13-15-6-8-17(22)9-7-15/h2-11,14H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNVAXAPMOOHTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=NN(C(=O)C=C3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.